molecular formula C17H14ClFO3 B2785154 Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate CAS No. 478260-87-6

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate

Cat. No.: B2785154
CAS No.: 478260-87-6
M. Wt: 320.74
InChI Key: MUROHPHCHBVDPI-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ester group into an alcohol.

    Substitution: This reaction can replace one of the aromatic substituents with another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-4-(3-fluorophenyl)-4-oxobutanoate
  • Methyl 2-(4-chlorophenyl)-4-(3-chlorophenyl)-4-oxobutanoate
  • Methyl 2-(4-fluorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate

Uniqueness

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate is unique due to the specific combination of chlorophenyl and fluorophenyl groups. This combination can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO3/c1-22-17(21)15(11-5-7-13(18)8-6-11)10-16(20)12-3-2-4-14(19)9-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUROHPHCHBVDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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